N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
The compound “N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide” is a thiophene derivative. Thiophene derivatives are known to have a variety of biological effects and are often used in medicinal chemistry . They can interact with a wide range of biological targets, depending on their specific structure and functional groups.
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide typically involves the condensation of thiophene-2-sulfonyl chloride with N-(2-hydroxy-2-methyl-4-phenylbutyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-15(17,10-9-13-6-3-2-4-7-13)12-16-21(18,19)14-8-5-11-20-14/h2-8,11,16-17H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIGIBQXYXAPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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